FINO2
Overview
Description
FINO2, also known as (5α,8α)-8-(1,1-dimethylethyl)-3-methyl-1,2-dioxaspiro[4.5]decane-3-ethanol, is a potent ferroptosis-inducing compound. It functions as a stable oxidant, effectively oxidizing ferrous iron and demonstrating stability across varying pH levels . This compound is known for its ability to inhibit glutathione peroxidase 4 (GPX4) activity, leading to widespread lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FINO2 involves the formation of a 1,2-dioxolane ring, which is crucial for its activity. The synthetic route typically includes the following steps:
Formation of the 1,2-dioxolane ring: This involves the reaction of a suitable precursor with a peroxide to form the dioxolane ring.
Introduction of the tert-butyl group: This step involves the addition of a tert-butyl group to the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale synthesis of the precursor: This involves the production of the precursor in large quantities.
Formation of the 1,2-dioxolane ring: This step is carried out under controlled conditions to ensure the formation of the dioxolane ring.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
FINO2 undergoes several types of chemical reactions, including:
Oxidation: This compound is a stable oxidant and can oxidize ferrous iron to ferric iron
Lipid Peroxidation: This compound induces widespread lipid peroxidation, leading to cell death
Common Reagents and Conditions
Oxidation: The oxidation reactions typically involve the use of this compound as the oxidant under controlled pH conditions
Lipid Peroxidation: This reaction occurs under physiological conditions and is dependent on the presence of iron
Major Products
The major products formed from the reactions of this compound include oxidized lipids and ferric iron .
Scientific Research Applications
FINO2 has several scientific research applications, including:
Cancer Research: this compound is used to study ferroptosis in cancer cells. .
Neurodegenerative Diseases: This compound is used to study the role of ferroptosis in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease
Drug Development: This compound is used in the development of new drugs targeting ferroptosis pathways
Mechanism of Action
FINO2 exerts its effects through the following mechanisms:
Inhibition of GPX4: This compound inhibits the activity of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides
Oxidation of Iron: This compound oxidizes ferrous iron to ferric iron, leading to the generation of reactive oxygen species (ROS) and lipid peroxidation
Induction of Ferroptosis: The combined effects of GPX4 inhibition and iron oxidation lead to ferroptosis, a form of regulated cell death
Comparison with Similar Compounds
FINO2 is unique compared to other ferroptosis-inducing compounds due to its dual mechanism of action. Similar compounds include:
Erastin: Inhibits system Xc- and induces ferroptosis by depleting intracellular glutathione.
RSL3: Directly inhibits GPX4, leading to ferroptosis.
ML162: Another GPX4 inhibitor with a different chemical structure.
DPI10: Induces ferroptosis through a mechanism similar to this compound.
This compound stands out due to its ability to both inhibit GPX4 and oxidize iron, making it a valuable tool for studying ferroptosis .
Biological Activity
FINO2 (1,2-dioxolane) is a compound recognized for its role as a ferroptosis inducer, a form of regulated cell death characterized by the accumulation of lipid peroxides. This biological activity positions this compound as a potential therapeutic agent in oncology, particularly for targeting cancer cells that evade traditional apoptotic pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Ferroptosis Induction
Ferroptosis is distinct from apoptosis and necrosis. It involves the oxidative degradation of lipids and is regulated by glutathione (GSH) levels and the enzyme GPX4 (glutathione peroxidase 4). This compound induces ferroptosis through several mechanisms:
- Iron Oxidation : this compound promotes iron oxidation, which is critical in the ferroptotic process. This mechanism operates independently of GSH depletion, differentiating it from other known ferroptosis inducers like erastin .
- GPX4 Inhibition : this compound indirectly inhibits GPX4 activity, which is essential for reducing lipid hydroperoxides. This inhibition leads to an accumulation of lipid peroxides, further driving the ferroptotic cell death pathway .
Structure-Activity Relationship
Research has identified specific structural features necessary for the biological activity of this compound:
- Endoperoxide Moiety : The presence of an endoperoxide group is crucial for its ability to induce oxidative stress and ferroptosis.
- Hydroxyethyl Group : This group enhances the compound's reactivity and efficacy in promoting lipid peroxidation .
The efficacy of this compound has been demonstrated in various cancer cell lines, including BJ-eLR (tumorigenic) and BJ-hTERT (non-tumorigenic), where it selectively induces cell death in tumor cells while sparing normal cells .
Cell Line Studies
A series of experiments conducted on different cell lines have elucidated the potency and selectivity of this compound:
Cell Line | Type | Response to this compound | Mechanism |
---|---|---|---|
BJ-eLR | Tumorigenic | High sensitivity | Induces ferroptosis via GPX4 inhibition |
BJ-hTERT | Non-tumorigenic | Low sensitivity | Resistant to ferroptosis |
CAKI-1 | Renal cancer | High sensitivity | Induces ferroptosis via iron oxidation |
These findings indicate that this compound's ability to induce ferroptosis is significantly influenced by the cellular context, making it a promising candidate for targeted cancer therapies .
Case Studies
Recent studies have highlighted the implications of this compound in clinical settings:
- Liver Disease : Targeting ferroptosis with compounds like this compound has shown potential in alleviating liver disease symptoms by modulating key regulators involved in oxidative stress pathways .
- Cancer Treatment : In preclinical models, this compound has been effective against various cancer types by selectively inducing cell death in malignant cells while preserving healthy tissue .
- COVID-19 Research : A notable case report linked ferroptosis signatures to myocardial tissue damage in COVID-19 patients, suggesting that understanding ferroptotic mechanisms could inform treatment strategies for viral infections .
Properties
IUPAC Name |
2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJLCLCUNHUSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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